5-methoxy-2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 5-methoxy-2,4-dimethyl-substituted benzene ring linked via a sulfonamide group to a phenylamine-pyridazine-trimethylpyrazole moiety.
Properties
IUPAC Name |
5-methoxy-2,4-dimethyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3S/c1-15-13-16(2)23(14-22(15)34-6)35(32,33)30-21-9-7-20(8-10-21)26-24-11-12-25(28-27-24)31-19(5)17(3)18(4)29-31/h7-14,30H,1-6H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBXJBIYMCXINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methoxy-2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure suggests a multifaceted interaction with biological targets, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C25H28N6O3S
- Molecular Weight : 492.6 g/mol
- CAS Number : 69877-38-9
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and pathways involved in disease processes:
-
Anticancer Activity :
- The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar pyrazole compounds have demonstrated IC50 values ranging from 1.32 µM to 3.79 µM against MCF7 and other cancer lines, indicating potential as an anticancer agent .
- Structure-activity relationship (SAR) studies have identified that modifications in the pyrazole ring enhance selectivity and potency against cancer cells .
-
Antiparasitic Activity :
- Recent studies indicate that this compound exhibits antileishmanial and antimalarial properties by inhibiting the growth and replication of parasites responsible for these diseases. The interaction with Lm-PTR1 (a target enzyme in Leishmania) has been validated through molecular docking studies .
- The compound's pharmacokinetic profile suggests favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent for treating parasitic infections .
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the efficacy of 5-methoxy-2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide:
| Study | Compound | Cell Line | IC50 Value (µM) | Activity |
|---|---|---|---|---|
| Pyrazole Derivative | MCF7 | 1.50 | Anticancer | |
| Pyrazole-Arylethanone | HepG2 | 1.10 | Cytotoxic | |
| Similar Sulfonamide | Lm-PTR1 | N/A | Antileishmanial |
Research Findings
Recent advancements in drug design have highlighted the potential of pyrazole derivatives as effective therapeutic agents:
- In Vitro Studies :
- Selectivity and Potency :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core structural motifs with several benzenesulfonamide derivatives, enabling comparisons based on substituent effects, physicochemical properties, and reported bioactivities. Key analogs include:
4-Methoxy-N-(4-((6-(3,4,5-Trimethyl-1H-Pyrazol-1-yl)Pyridazin-3-yl)Amino)Phenyl)Benzenesulfonamide (CAS 1014047-39-2)
- Structural Difference : Lacks the 2,4-dimethyl substitution on the benzene ring.
- Molecular Weight : 464.5 g/mol (vs. higher for the target compound due to additional methyl groups).
4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydro-Pyrazol-1-yl]Benzenesulfonamides
- Structural Difference : Features a dihydro-pyrazole ring instead of a pyridazine-trimethylpyrazole system.
- Bioactivity: Exhibits carbonic anhydrase inhibition (Ki values in nanomolar range), attributed to the sulfonamide’s zinc-binding capacity and aryl group interactions .
- Comparison: The target compound’s pyridazine-trimethylpyrazole moiety may enhance selectivity for non-carbonic anhydrase targets, such as kinase or cytokine receptors .
Thiadiazole-Linked Pyrazole Benzenesulfonamides
- Structural Difference : Incorporates a thiadiazole spacer instead of pyridazine.
- Bioactivity : Demonstrates anti-inflammatory activity (IC50: 2.8–12.4 µM in COX-2 inhibition assays), likely due to thiadiazole’s electron-withdrawing effects stabilizing receptor interactions .
- Comparison : The target compound’s pyridazine linker may offer improved metabolic stability over thiadiazole, which is prone to oxidation .
4-(5-(4-Chlorophenyl)-3-Methyl-1H-Pyrazol-1-yl)Benzenesulfonamide
- Structural Difference : Substituted with a chlorophenyl group instead of trimethylpyrazole-pyridazine.
- Comparison : The target compound’s trimethylpyrazole group balances lipophilicity and steric bulk, possibly improving target specificity .
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Substituent Effects: Methoxy Groups: Enhance solubility via hydrogen bonding but may reduce metabolic stability due to demethylation pathways .
- Bioactivity Trends :
- Sulfonamides with heterocyclic linkers (e.g., pyridazine, thiadiazole) show superior target engagement compared to simpler aryl substitutions .
- Methyl groups on the benzene ring (as in the target compound) correlate with increased plasma protein binding, extending half-life but requiring dose optimization .
Q & A
Q. What are the common synthetic pathways for constructing the pyridazine-pyrazole-benzenesulfonamide scaffold in this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazines with β-ketoesters or diketones. For example, 3,4,5-trimethyl-1H-pyrazole can be synthesized using substituted hydrazines and acetylacetone derivatives .
- Step 2 : Functionalization of pyridazine. The 6-amino group on pyridazine is coupled with the pyrazole moiety via nucleophilic aromatic substitution, often using Pd-catalyzed cross-coupling or Ullmann-type reactions .
- Step 3 : Sulfonamide linkage. The benzenesulfonamide group is introduced via reaction of sulfonyl chlorides with anilines under basic conditions (e.g., K₂CO₃ in DMF) .
Key intermediates should be characterized by NMR and HPLC to confirm regioselectivity and purity.
Q. How is the structural identity of this compound validated in academic research?
- X-ray crystallography : Resolve crystal structures to confirm substituent positions and non-covalent interactions (e.g., hydrogen bonding in sulfonamide groups) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish methyl/methoxy groups and aromatic protons.
- HRMS : Confirm molecular weight and fragmentation patterns.
- Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S percentages .
Q. What in vitro assays are recommended for initial biological screening?
- Enzyme inhibition : Test against target kinases or sulfotransferases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values with control compounds .
- Solubility and stability : Use HPLC to assess compound integrity in PBS or simulated physiological fluids over 24 hours .
Advanced Research Questions
Q. How can regioselectivity challenges in pyridazine-pyrazole coupling be mitigated?
- Optimize reaction conditions : Use Pd(OAc)₂/Xantphos catalysts with Cs₂CO₃ in toluene at 110°C to enhance coupling efficiency .
- Protecting groups : Temporarily block reactive sites on pyridazine (e.g., Boc protection for amines) to direct coupling to the 6-position .
- Computational modeling : Predict steric/electronic effects using DFT calculations (e.g., Gaussian 16) to identify favorable reaction pathways .
Q. How do structural modifications (e.g., methyl/methoxy groups) impact biological activity?
A SAR study comparing analogs revealed:
Q. How should contradictory data in enzyme inhibition assays be resolved?
- Replicate assays : Ensure consistency across ≥3 independent experiments.
- Control for impurities : Use HPLC-MS to rule out degradation products (e.g., sulfonamide hydrolysis) .
- Assay conditions : Vary ATP concentrations (1–10 mM) to identify competitive inhibition patterns. Discrepancies may arise from buffer pH or DMSO content (>1% can denature enzymes) .
Q. What computational strategies predict binding modes with target proteins?
- Molecular docking : Use AutoDock Vina to model interactions with kinase active sites. Focus on hydrogen bonds between sulfonamide and conserved lysine residues.
- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Pyridazine-pyrazole flexibility may induce conformational changes in the protein .
- Free energy calculations : Compute ΔG binding with MM-PBSA to rank analog potency .
Q. How are toxicity and off-target effects evaluated preclinically?
- hERG assay : Measure IC₅₀ for hERG potassium channels (patch-clamp electrophysiology) to assess cardiac risk .
- CYP450 inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. Methoxy groups may reduce CYP2D6 inhibition compared to halogens .
- Ames test : Use TA98 and TA100 strains to rule out mutagenicity. Sulfonamides with electron-withdrawing groups show lower genotoxicity .
Methodological Notes
- Synthesis Optimization : Replace traditional reflux methods with microwave-assisted synthesis to reduce reaction time (30 mins vs. 12 hrs) .
- Crystallography : For challenging crystals, use slow evaporation in acetonitrile/water (9:1) and cryo-cooling (100 K) to improve diffraction quality .
- Data Analysis : Apply strict outlier removal criteria (e.g., Grubbs’ test) in biological assays to minimize false positives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
